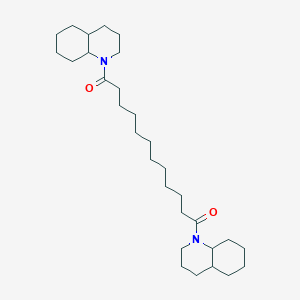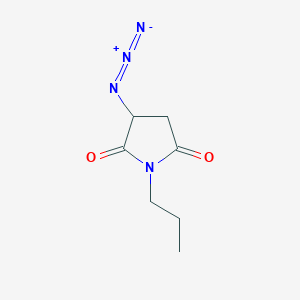![molecular formula C13H14BrN3O B12535925 Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- CAS No. 714230-83-8](/img/structure/B12535925.png)
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a pyrazolyl group substituted at the nitrogen atom. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-bromobenzoyl chloride with 5-(1-methylethyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
科学的研究の応用
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The bromine atom and pyrazolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N-ethyl-N-methylbenzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
Uniqueness
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- stands out due to its unique combination of a bromine atom and a pyrazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
714230-83-8 |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC名 |
4-bromo-N-(5-propan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8(2)11-7-12(17-16-11)15-13(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18) |
InChIキー |
WATZRHFPUUTHEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


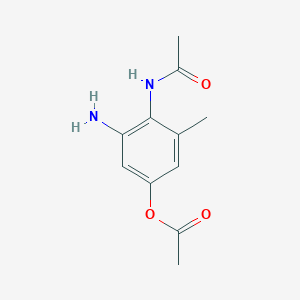
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
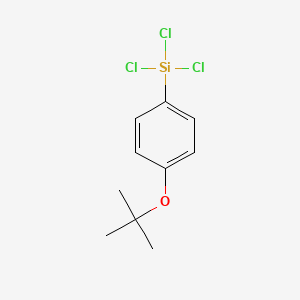
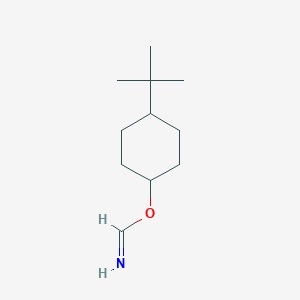
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
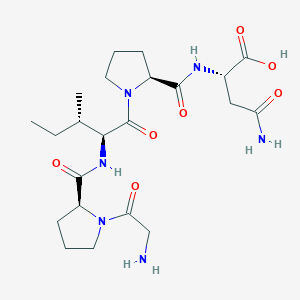
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
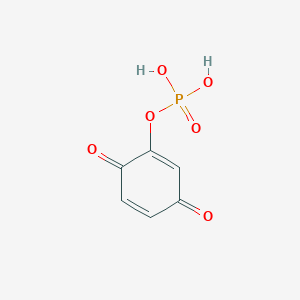
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
